1-(4-chlorophenyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide
Beschreibung
This compound is a pyrrolidine-3-carboxamide derivative featuring a 4-chlorophenyl group at the 1-position of the pyrrolidone ring and a 1H-tetrazol-5-ylmethyl substituent bearing a 3,4-difluorophenyl moiety on the amide nitrogen. Its design likely aims to optimize binding affinity, metabolic stability, and selectivity compared to earlier analogs.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF2N6O2/c20-12-1-3-13(4-2-12)27-10-11(7-18(27)29)19(30)23-9-17-24-25-26-28(17)14-5-6-15(21)16(22)8-14/h1-6,8,11H,7,9-10H2,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQFETFBYQPPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(4-chlorophenyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 393.80 g/mol. The structure includes a pyrrolidine ring, a carboxamide group, and two aromatic rings that enhance its biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been evaluated against various strains of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
The antimicrobial activity is believed to stem from its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity. The presence of the tetrazole moiety is crucial for enhancing its interaction with microbial targets.
Case Studies
- Study on Gram-positive Bacteria : A study investigated the efficacy of the compound against Staphylococcus aureus and Klebsiella pneumoniae. Results indicated that it exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL .
- Fungal Pathogens : The compound was also tested against Candida albicans and Aspergillus niger, showing promising antifungal activity with MIC values around 32 µg/mL .
Anticancer Activity
The anticancer properties of 1-(4-chlorophenyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide have been explored in various cancer cell lines.
The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. Its structural features allow it to interact with specific oncogenic pathways, making it a candidate for further development.
Case Studies
- A549 Lung Cancer Model : In vitro studies using the A549 human lung adenocarcinoma cell line demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 µM .
- Comparison with Standard Chemotherapeutics : When compared to cisplatin, the compound showed enhanced selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .
Data Summary
| Activity Type | Target Organisms | MIC/IC50 Values | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 8–16 µg/mL | Inhibition of cell wall synthesis |
| Klebsiella pneumoniae | 8–16 µg/mL | Disruption of membrane integrity | |
| Candida albicans | 32 µg/mL | Disruption of fungal cell membranes | |
| Anticancer | A549 Lung Cancer Cells | IC50 ~10 µM | Induction of apoptosis via caspases |
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Features and Implications
Substituent Effects
- Halogenation: The target compound’s 3,4-difluorophenyl group likely enhances metabolic stability compared to mono-fluorinated () or chlorinated () analogs. Fluorine’s electronegativity can strengthen hydrogen bonding and reduce oxidative metabolism .
- Heterocyclic Moieties : The 1H-tetrazole in the target compound may act as a carboxylic acid bioisostere, improving membrane permeability compared to thiadiazole-containing analogs (). Thiadiazoles, while lipophilic, often exhibit higher plasma protein binding, which could limit free drug concentrations .
Pharmacokinetic Considerations
- Molecular Weight and Solubility : The target compound’s higher molecular weight (456.82 vs. 328.80 in ) suggests reduced solubility, which could be mitigated by the polar tetrazole group.
- Metabolic Susceptibility : The absence of alkyl groups (e.g., isopropyl in ) on the heterocycle may decrease CYP450-mediated metabolism, extending half-life .
Research Findings and Hypotheses
While direct activity data for the target compound are unavailable, structural trends from analogs suggest:
- Receptor Binding : The 3,4-difluorophenyl and tetrazole groups may enhance affinity for targets like kinase enzymes or G-protein-coupled receptors compared to simpler aryl amides ().
- Toxicity Profile : Reduced lipophilicity (compared to thiadiazole derivatives in and ) could lower hepatotoxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
